molecular formula C18H18N4O4S2 B14380831 (E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} CAS No. 90149-00-1

(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}

Cat. No.: B14380831
CAS No.: 90149-00-1
M. Wt: 418.5 g/mol
InChI Key: CVQRLQJSXZYETJ-UHFFFAOYSA-N
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Description

(E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} is a synthetic organic compound characterized by its unique structure, which includes ethane-1,2-diyl as a central linker and two 1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} typically involves the condensation of ethane-1,2-diamine with 2-(methylsulfanyl)-5-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the condensation reaction under optimized conditions, including temperature, pressure, and catalyst concentration. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} can undergo several types of chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The imine groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the imine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted imines

Scientific Research Applications

(E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of (E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with membrane proteins or enzymes, leading to alterations in cellular processes. The nitro and methylsulfanyl groups play crucial roles in these interactions, potentially disrupting normal cellular functions and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Ethylenebis(salicylideneimine): A similar compound with ethane-1,2-diyl as the central linker but with salicylideneimine groups instead of 2-(methylsulfanyl)-5-nitrophenyl groups.

    N,N’-Ethylenebis(thiourea): Another related compound with ethane-1,2-diyl as the central linker and thiourea groups.

Uniqueness

(E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} is unique due to the presence of both nitro and methylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and application development.

Properties

CAS No.

90149-00-1

Molecular Formula

C18H18N4O4S2

Molecular Weight

418.5 g/mol

IUPAC Name

1-(2-methylsulfanyl-5-nitrophenyl)-N-[2-[(2-methylsulfanyl-5-nitrophenyl)methylideneamino]ethyl]methanimine

InChI

InChI=1S/C18H18N4O4S2/c1-27-17-5-3-15(21(23)24)9-13(17)11-19-7-8-20-12-14-10-16(22(25)26)4-6-18(14)28-2/h3-6,9-12H,7-8H2,1-2H3

InChI Key

CVQRLQJSXZYETJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)[N+](=O)[O-])C=NCCN=CC2=C(C=CC(=C2)[N+](=O)[O-])SC

Origin of Product

United States

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